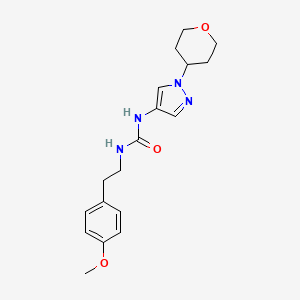![molecular formula C13H25NO4 B2360277 6-Methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid CAS No. 2353777-70-3](/img/structure/B2360277.png)
6-Methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid is a synthesized molecule that belongs to the family of fatty acid amides. It was first described in 2002 by researchers at GlaxoSmithKline (GSK) who were looking for new non-steroidal anti-inflammatory drugs (NSAIDs) that could potentially bypass the gastrointestinal side effects of currently available NSAIDs. This compound has shown anti-inflammatory properties and has been proposed as a lead compound for drug development.
Vorbereitungsmethoden
The synthesis of 6-Methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid involves a multi-step process. One of the synthetic routes includes the reaction of 5-amino-1-pentanol with various reagents, including tert-butyl N-{[(2S)-2,3-epoxy-4-oxo-4-{[(2S)-2-(2-methylpropan-2-yl)oxycarbonylamino]butanoyl}butyl]carbamate, to yield the final product. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol, methanol, and chloroform. Industrial production methods may involve scaling up this process with optimizations for yield and purity.
Analyse Chemischer Reaktionen
6-Methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amines or alcohols depending on the reagents used.
Substitution: It can undergo nucleophilic substitution reactions where the tert-butyl group can be replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
6-Methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studying fatty acid amides and their reactivity.
Biology: It has been studied for its anti-inflammatory properties and potential as a non-steroidal anti-inflammatory drug (NSAID).
Medicine: Research is ongoing to explore its potential in treating conditions that require anti-inflammatory drugs without the gastrointestinal side effects.
Industry: It is used in the synthesis of other complex molecules and as a reference compound in analytical methods.
Wirkmechanismus
The mechanism of action of 6-Methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid involves its interaction with specific molecular targets and pathways. It exerts its effects by inhibiting the production of inflammatory mediators, thereby reducing inflammation. The molecular targets include enzymes involved in the inflammatory pathway, such as cyclooxygenase (COX) enzymes.
Vergleich Mit ähnlichen Verbindungen
6-Methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid can be compared with other similar compounds in the family of fatty acid amides. Some similar compounds include:
N-palmitoylethanolamide: Known for its anti-inflammatory and analgesic properties.
N-oleoylethanolamide: Studied for its role in appetite regulation and metabolism.
N-arachidonoylethanolamide:
What sets this compound apart is its specific structure, which imparts unique reactivity and potential therapeutic applications.
Eigenschaften
IUPAC Name |
6-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO4/c1-9(2)10(7-6-8-11(15)16)14-12(17)18-13(3,4)5/h9-10H,6-8H2,1-5H3,(H,14,17)(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXMBBWJKLMKQGW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CCCC(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(1,3-Benzodioxol-5-yl)-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea](/img/structure/B2360196.png)
![1-aminotetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2360197.png)


![4-amino-N-[(2-fluorophenyl)methyl]-3-(pyrrolidine-1-carbonyl)-1,2-thiazole-5-carboxamide](/img/structure/B2360201.png)






![N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2360213.png)
